Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate
Description
Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a partially saturated six-membered heterocyclic ring containing one nitrogen atom. Key structural features include:
- A methyl ester at position 3 and a hydroxyl group at position 6, contributing to polarity and solubility.
- A methyl substituent at position 2, which may influence conformational stability.
Properties
Molecular Formula |
C18H22N2O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O7/c1-9-15(18(23)27-5)11(8-14(21)19-9)17(22)20-10-6-12(24-2)16(26-4)13(7-10)25-3/h6-7,11H,8H2,1-5H3,(H,19,21)(H,20,22) |
InChI Key |
PWUTXKHBIHXZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3,4,5-trimethoxybenzoyl chloride and 2-methyl-3-hydroxy-4,5-dihydropyridine.
Coupling Reaction: The key step involves the coupling of these starting materials under controlled conditions, often using a base such as triethylamine to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that retain the core structure of the original compound.
Scientific Research Applications
Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for conditions related to cardiovascular and neurological systems.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydropyridine core allows it to bind to specific sites, modulating the activity of proteins involved in various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
However, structural analogs from the literature (e.g., pyrazole derivatives in ) offer insights into the role of substituents and core heterocycles. Below is a comparative analysis:
Table 1: Structural Comparison with Selected Pyrazole Derivatives ()
| Compound ID | Core Structure | Aromatic Substituent(s) | Functional Groups |
|---|---|---|---|
| Target | 4,5-Dihydropyridine | 3,4,5-Trimethoxyphenyl | Hydroxyl, methyl ester, carbamoyl |
| 1 | 4,5-Dihydropyrazole | 4-Methoxyphenyl | Carboximidamide |
| 8 | 4,5-Dihydropyrazole | 3,4-Dimethoxyphenyl | Carboximidamide |
| 5 | 4,5-Dihydropyrazole | 2-Methoxyphenyl | Carboximidamide |
| 10 | 4,5-Dihydropyrazole | 4-Bromophenyl | Carboximidamide |
Key Observations:
Core Heterocycle Differences: The target compound’s dihydropyridine core differs from the dihydropyrazole analogs in . Dihydropyridines are known for conformational flexibility and medicinal relevance (e.g., calcium channel blockers), whereas dihydropyrazoles often exhibit antimicrobial or anti-inflammatory activity .
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound provides enhanced electron-donating capacity compared to mono- or dimethoxy substitutions (e.g., compounds 1, 5, 8). This substitution pattern is associated with improved pharmacokinetic properties in drug design, such as increased membrane permeability .
Functional Group Impact: The hydroxyl group at position 6 may confer acidity (pKa ~10–12) and enhance solubility, contrasting with the non-polar bromo or methyl substituents in compounds 10 and 7 .
Limitations of Available Evidence
- No direct pharmacological or spectroscopic data for the target compound are provided in the evidence. Comparisons are based solely on structural inferences.
- Safety or handling data (e.g., akin to ’s ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) are unavailable, limiting hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
